molecular formula C22H15FN2O4S B306254 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Katalognummer B306254
Molekulargewicht: 422.4 g/mol
InChI-Schlüssel: WGZOVOKXNKSZTR-PNVGRYOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as FFA4 agonist, is a chemical compound that has gained significant attention in recent years. It is a potential therapeutic target for the treatment of metabolic disorders, such as type 2 diabetes and obesity.

Wirkmechanismus

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist exerts its pharmacological effects by activating the free fatty acid receptor 4 (this compound), also known as GPR120. This compound is a G protein-coupled receptor that is expressed in various tissues, including adipose tissue, pancreas, and immune cells. Upon activation by this compound agonist, this compound stimulates the production of intracellular signaling molecules, such as cAMP and Ca2+, leading to downstream effects on glucose and lipid metabolism, insulin sensitivity, and inflammation.
Biochemical and Physiological Effects:
This compound agonist has been shown to have several biochemical and physiological effects. It increases insulin sensitivity by enhancing glucose uptake and utilization in insulin-sensitive tissues, such as skeletal muscle and adipose tissue. This compound agonist also improves lipid metabolism by reducing circulating triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels. Moreover, this compound agonist has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has several advantages for lab experiments. It is a selective and potent agonist for this compound, which allows for specific modulation of this compound signaling pathways. This compound agonist is also stable and soluble in aqueous solutions, which facilitates its use in in vitro and in vivo experiments. However, this compound agonist has some limitations, such as its relatively short half-life and potential off-target effects. These factors need to be considered when designing experiments using this compound agonist.

Zukünftige Richtungen

There are several future directions for research on 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist. One direction is to investigate the effects of this compound agonist on other metabolic pathways, such as mitochondrial function and autophagy. Another direction is to explore the potential of this compound agonist as a therapeutic target for other diseases, such as neurodegenerative disorders and cancer. Moreover, the development of novel this compound agonists with improved pharmacokinetic properties and reduced off-target effects could lead to more effective treatments for metabolic disorders.

Synthesemethoden

The synthesis of 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist involves several steps, including the preparation of the starting materials, condensation reaction, and purification. The starting materials, such as 3-fluorophenylacetic acid, 4-aminobenzoic acid, and 2-methyl-4-thiazolidinone, are reacted in the presence of a suitable condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), to form the desired product. The reaction mixture is then purified by column chromatography to obtain pure this compound agonist.

Wissenschaftliche Forschungsanwendungen

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation in animal models of type 2 diabetes and obesity. Moreover, this compound agonist has been demonstrated to regulate lipid metabolism, promote adipocyte differentiation, and modulate immune responses. These findings suggest that this compound agonist could be a promising drug candidate for the treatment of metabolic disorders.

Eigenschaften

Molekularformel

C22H15FN2O4S

Molekulargewicht

422.4 g/mol

IUPAC-Name

4-[[(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C22H15FN2O4S/c1-25-20(26)19(30-22(25)24-16-7-5-13(6-8-16)21(27)28)12-17-9-10-18(29-17)14-3-2-4-15(23)11-14/h2-12H,1H3,(H,27,28)/b19-12-,24-22?

InChI-Schlüssel

WGZOVOKXNKSZTR-PNVGRYOSSA-N

Isomerische SMILES

CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)F)/SC1=NC4=CC=C(C=C4)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)F)SC1=NC4=CC=C(C=C4)C(=O)O

Kanonische SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)F)SC1=NC4=CC=C(C=C4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.